molecular formula C17H19NO B3042976 1-(Dibenzylamino)-2-propanone CAS No. 68543-42-0

1-(Dibenzylamino)-2-propanone

Cat. No. B3042976
CAS RN: 68543-42-0
M. Wt: 253.34 g/mol
InChI Key: JTXAQOKZOCQNLG-UHFFFAOYSA-N
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Description

1-(Dibenzylamino)-2-propanone, also known as DBP, is a chemical compound that has been widely used in scientific research. It is a key intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. DBP has also been studied for its potential biological and physiological effects, making it an important compound in the field of medicinal chemistry.

Scientific Research Applications

Synthesis and Characterization in Chemistry

  • 1-(Dibenzylamino)-2-propanone derivatives have been synthesized and characterized in various studies. For instance, Mani et al. (1994) synthesized porphyrazinoctamine derivatives using 2,3-Bis(dibenzylamino)- and 2,3-bis[allyl(benzyl)amino]-2Z-butene-1,4-dinitriles, which were macrocyclised to provide corresponding (porphyrazinato)magnesium(II) derivatives (Mani et al., 1994). Similarly, Jones et al. (2016) prepared isomers of dibenzylamino-1-methylcyclohexan-1-ol and dibenzylamino-1-trifluoromethylcyclohexan-1-ol, characterizing them through NMR spectroscopy and X-ray analysis (Jones et al., 2016).

Photolytic Decomposition Studies

  • Sterna et al. (1980) investigated the 13C enrichment in the photolytic decomposition of dibenzylketone (1,3‐diphenyl‐2‐propanone) as a function of solvent viscosity and temperature. This study highlights the role of electron–nuclear hyperfine interactions in radical intermediates of the reaction, explaining the results using a continuum diffusion model and radical pair theory (Sterna et al., 1980).

Synthetic Chemistry Applications

  • The compound has been utilized in the synthesis of various complex molecules. For example, Butin et al. (2007) developed a simple route to 1-R-3-(2-indolyl)-1-propanones, demonstrating its use in recyclization reactions, a modification of the Reissert indole synthesis (Butin et al., 2007). Moreover, the work by Ermert et al. (2000) in synthesizing N-protected 2-amino-1-([18F]fluorophenyl)-1-propanones, showcases its potential in creating intermediates for potential PET-tracers for mapping the adrenergic nervous system of the heart (Ermert et al., 2000).

Medical Research and Drug Synthesis

  • This chemical has also found applications in medical research. Cocco et al. (2005) synthesized a series of 2,6-dibenzylamino-3,5-dicyanopyridines and evaluated their anticancer activity toward different human cancer cell lines, demonstrating notable anticancer properties in some of these compounds (Cocco et al., 2005). Additionally, Duart et al. (2006) used molecular topology to develop a mathematical model for classifying compounds according to their antihistaminic activity, where compounds such as 2-(dibenzylamino-3-phenyl-1-propanol showed promising results (Duart et al., 2006).

properties

IUPAC Name

1-(dibenzylamino)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-15(19)12-18(13-16-8-4-2-5-9-16)14-17-10-6-3-7-11-17/h2-11H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXAQOKZOCQNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN(CC1=CC=CC=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Dibenzylamino)propan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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